Cas no 25045-84-5 (6-Chloro-3-nitro-imidazo1,2-apyridine)

6-Chloro-3-nitro-imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with chloro and nitro substituents at the 6- and 3-positions, respectively. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the nitro group offers opportunities for reduction or nucleophilic aromatic substitution. Its rigid bicyclic framework contributes to stability and selectivity in derivatization reactions. The compound is particularly useful in the development of biologically active molecules, including antimicrobial and antitumor agents, due to its ability to modulate electronic and steric properties in target structures.
6-Chloro-3-nitro-imidazo1,2-apyridine structure
25045-84-5 structure
Product Name:6-Chloro-3-nitro-imidazo1,2-apyridine
CAS No:25045-84-5
MF:C7H4ClN3O2
MW:197.578559875488
MDL:MFCD25961521
CID:1109783
PubChem ID:12428950
Update Time:2025-10-28

6-Chloro-3-nitro-imidazo1,2-apyridine Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-3-nitro-Imidazo[1,2-a]pyridine
    • 6-chloro-3-nitroimidazo[1,2-a]pyridine
    • DTXSID50497865
    • AKOS027427580
    • D75321
    • 25045-84-5
    • CS-0092209
    • AS-9729
    • MFCD25961521
    • 6-Chloro-3-nitro-imidazo1,2-apyridine
    • MDL: MFCD25961521
    • Inchi: 1S/C7H4ClN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H
    • InChI Key: ZQQURVJZGGESQS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=NC=C([N+](=O)[O-])N2C=1

Computed Properties

  • Exact Mass: 196.9992041g/mol
  • Monoisotopic Mass: 196.9992041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 63.1Ų

6-Chloro-3-nitro-imidazo1,2-apyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM273680-1g
6-Chloro-3-nitroimidazo[1,2-a]pyridine
25045-84-5 95+%
1g
$300 2021-08-18
Chemenu
CM273680-5g
6-Chloro-3-nitroimidazo[1,2-a]pyridine
25045-84-5 95+%
5g
$1081 2021-08-18
Chemenu
CM273680-10g
6-Chloro-3-nitroimidazo[1,2-a]pyridine
25045-84-5 95+%
10g
$1541 2021-08-18
TRC
C377945-100mg
6-Chloro-3-nitro-imidazo[1,2-a]pyridine
25045-84-5
100mg
$ 70.00 2022-04-01
TRC
C377945-500mg
6-Chloro-3-nitro-imidazo[1,2-a]pyridine
25045-84-5
500mg
$ 230.00 2022-04-01
TRC
C377945-1g
6-Chloro-3-nitro-imidazo[1,2-a]pyridine
25045-84-5
1g
$ 365.00 2022-04-01
Matrix Scientific
179339-1g
6-Chloro-3-nitroimidazo[1,2-a]pyridine
25045-84-5
1g
$338.00 2023-09-07
Apollo Scientific
OR111419-1g
6-Chloro-3-nitroimidazo[1,2-a]pyridine
25045-84-5
1g
£213.00 2025-02-19
Ambeed
A849072-1g
6-Chloro-3-nitroimidazo[1,2-a]pyridine
25045-84-5 97%
1g
$230.0 2024-08-03
Chemenu
CM273680-1g
6-Chloro-3-nitroimidazo[1,2-a]pyridine
25045-84-5 95%+
1g
$231 2024-07-28

6-Chloro-3-nitro-imidazo1,2-apyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:25045-84-5)6-Chloro-3-nitro-imidazo1,2-apyridine
Order Number:A1150526
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:13
Price ($):207.0
Email:sales@amadischem.com

Additional information on 6-Chloro-3-nitro-imidazo1,2-apyridine

Professional Introduction to Compound with CAS No. 25045-84-5 and Product Name: 6-Chloro-3-nitro-imidazo1,2-apyridine

The compound with the CAS number 25045-84-5 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. The product name, 6-Chloro-3-nitro-imidazo1,2-apyridine, provides a detailed molecular descriptor that highlights its structural and functional attributes. This heterocyclic compound belongs to the imidazopyridine class, which is known for its diverse biological activities and potential applications in medicinal chemistry.

Imidazopyridines are a class of nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological properties. The presence of both chloro and nitro substituents in 6-Chloro-3-nitro-imidazo1,2-apyridine enhances its reactivity and makes it a valuable scaffold for designing novel therapeutic agents. The chloro group at the 6-position and the nitro group at the 3-position contribute to the compound's electronic properties, influencing its interactions with biological targets.

Recent advancements in drug discovery have highlighted the importance of imidazopyridine derivatives in addressing various therapeutic challenges. Studies have demonstrated that compounds featuring this core structure can modulate multiple signaling pathways, making them promising candidates for treating conditions such as cancer, inflammation, and infectious diseases. The 6-Chloro-3-nitro-imidazo1,2-apyridine molecule has been extensively investigated for its potential to interact with enzymes and receptors involved in these pathways.

In particular, research has focused on leveraging the structural flexibility of imidazopyridines to develop inhibitors of kinases and other enzymes implicated in disease progression. The nitro group in 6-Chloro-3-nitro-imidazo1,2-apyridine serves as a key pharmacophore, enabling selective binding to target proteins. This has led to the synthesis of several derivatives that exhibit potent inhibitory activity in preclinical studies. The chloro substituent further enhances binding affinity by participating in hydrogen bonding or hydrophobic interactions with the target site.

The synthesis of 6-Chloro-3-nitro-imidazo1,2-apyridine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent quality standards. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions have been particularly useful in constructing the imidazopyridine core.

One of the most compelling aspects of 6-Chloro-3-nitro-imidazo1,2-apyridine is its versatility in medicinal chemistry applications. Researchers have explored its potential as a lead compound for drug development by modifying its substituents to improve pharmacokinetic properties or enhance target specificity. For instance, bioisosteric replacements of the chloro or nitro groups have been investigated to achieve similar biological activity with improved solubility or metabolic stability.

The compound's relevance extends beyond academic research; it has attracted interest from pharmaceutical companies seeking novel chemical entities for clinical development. Preclinical studies have evaluated the safety and efficacy of derivatives based on the 6-Chloro-3-nitro-imidazo1,2-apyridine scaffold, providing insights into their therapeutic potential. These studies have underscored the importance of structural optimization in translating laboratory findings into viable drug candidates.

The future direction of research on 6-Chloro-3-nitro-imidazo1,2-apyridine and related compounds is likely to focus on expanding their applications in precision medicine. Advances in computational chemistry and high-throughput screening techniques are enabling more efficient identification of promising scaffolds like this one. By integrating structural biology data with computational modeling, researchers can design molecules with tailored properties to address specific disease mechanisms.

In conclusion, 6-Chloro-3-nitro-imidazo1,2-apyridine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and biological activities. Its role as a versatile scaffold for drug discovery underscores its importance in modern medicinal research. As scientific understanding continues to evolve, compounds like this one will remain at the forefront of efforts to develop innovative therapies for global health challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:25045-84-5)6-Chloro-3-nitro-imidazo1,2-apyridine
A1150526
Purity:99%
Quantity:1g
Price ($):207.0
Email